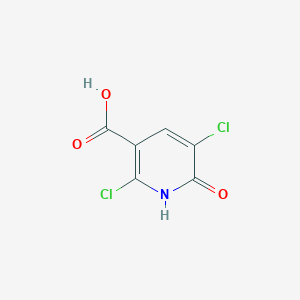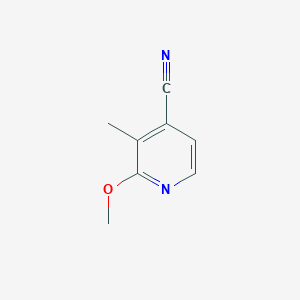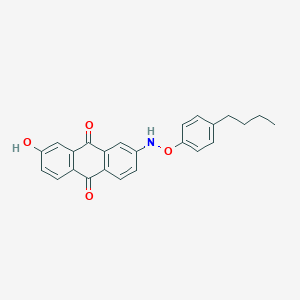![molecular formula C22H19N3O B13136565 [3,3'-Bipyridin]-5-amine, 5'-methoxy-N-(2-naphthalenylmethyl)- CAS No. 767342-30-3](/img/structure/B13136565.png)
[3,3'-Bipyridin]-5-amine, 5'-methoxy-N-(2-naphthalenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Methoxy-N-(naphthalen-2-ylmethyl)-[3,3’-bipyridin]-5-amine is a complex organic compound that features a methoxy group, a naphthalen-2-ylmethyl group, and a bipyridinyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methoxy-N-(naphthalen-2-ylmethyl)-[3,3’-bipyridin]-5-amine typically involves multi-step organic reactions. One common approach is the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, which is known for its high regioselectivity and yield . This method involves the use of diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of automated reactors and continuous flow chemistry can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5’-Methoxy-N-(naphthalen-2-ylmethyl)-[3,3’-bipyridin]-5-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be demethylated under oxidative conditions.
Reduction: The bipyridinyl structure can be reduced to form different derivatives.
Substitution: The naphthalen-2-ylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like tert-butyl hydroperoxide (t-BuOOH) are used for oxidative demethylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include demethylated derivatives, reduced bipyridinyl compounds, and substituted naphthalen-2-ylmethyl derivatives.
Scientific Research Applications
5’-Methoxy-N-(naphthalen-2-ylmethyl)-[3,3’-bipyridin]-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5’-Methoxy-N-(naphthalen-2-ylmethyl)-[3,3’-bipyridin]-5-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes . This binding can modulate the activity of the metal center, leading to various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5’-Methoxy-N-(naphthalen-2-ylmethyl)-[3,3’-bipyridin]-5-amine is unique due to its bipyridinyl structure, which provides distinct coordination properties compared to other similar compounds. This uniqueness makes it valuable in specific applications, such as catalysis and material science.
Properties
CAS No. |
767342-30-3 |
|---|---|
Molecular Formula |
C22H19N3O |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
5-(5-methoxypyridin-3-yl)-N-(naphthalen-2-ylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C22H19N3O/c1-26-22-10-20(13-24-15-22)19-9-21(14-23-12-19)25-11-16-6-7-17-4-2-3-5-18(17)8-16/h2-10,12-15,25H,11H2,1H3 |
InChI Key |
NDQRSYJSJLBCEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1)C2=CC(=CN=C2)NCC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Dichloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13136484.png)
![4-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13136485.png)


![azane;[(2R)-3-[hydroxy-[(1R,2R,3R,4R,5S,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13136497.png)
![(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B13136521.png)
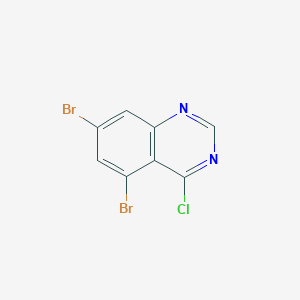
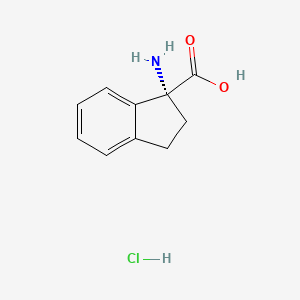

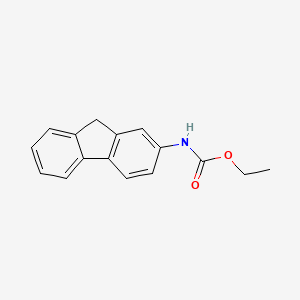
![Tert-butyl 1'-(4-methoxybenzyl)-2'-oxospiro[azetidine-3,3'-indoline]-1-carboxylate](/img/structure/B13136542.png)
